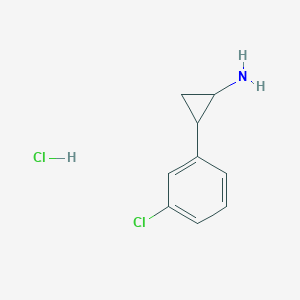

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride

Beschreibung

Chemical Identity and Structural Characterization

The molecular architecture of 2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride encompasses a three-membered cyclopropane ring bearing an amino group at the 1-position and a 3-chlorophenyl substituent at the 2-position. This structural arrangement creates a highly strained ring system with distinct electronic and steric properties that influence the compound's reactivity patterns and biological activity profiles.

Nomenclature and Identification

The systematic identification and naming of this compound follows established International Union of Pure and Applied Chemistry conventions while incorporating specific structural descriptors that distinguish this compound from related cyclopropanamine derivatives. The nomenclature system must account for both the spatial arrangement of substituents and the presence of the hydrochloride salt moiety.

International Union of Pure and Applied Chemistry Naming and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound designates it as this compound, reflecting the primary structural features of the molecule. The base compound, 2-(3-chlorophenyl)cyclopropan-1-amine, establishes the core structural framework with the hydrochloride designation indicating the salt formation with hydrochloric acid. Alternative nomenclature systems may describe this compound as 2-(3-chlorophenyl)cyclopropanamine hydrochloride, utilizing the contracted amine designation commonly employed in pharmaceutical and chemical literature.

The molecular formula for the hydrochloride salt form is represented as C₉H₁₀ClN·HCl, indicating the protonation of the amine functionality with hydrochloric acid. This salt formation significantly alters the compound's physical properties compared to the free base form, particularly affecting solubility characteristics and crystalline structure. The systematic naming convention ensures unambiguous identification of the compound while distinguishing it from structural isomers such as 1-(3-chlorophenyl)cyclopropan-1-amine, which represents a positional isomer with different chemical and biological properties.

Additional chemical naming systems may employ descriptive terminology such as 3-chlorophenylcyclopropylamine hydrochloride, emphasizing the phenyl ring substitution pattern and the cyclopropyl moiety connectivity. These alternative designations maintain chemical accuracy while providing accessible nomenclature for various applications in research and development contexts.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJNIKTHWYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Process:

Preparation of Chlorophenyl-Substituted Cyclopropane:

- The process begins with the synthesis of a chlorophenyl-substituted cyclopropane derivative, often via a Simmons-Smith type cyclopropanation of an appropriate alkene or via carbene addition to a chlorophenyl precursor.

- For example, a chlorophenyl-alkene reacts with diiodomethane and zinc-copper couple or other carbene sources to generate the cyclopropane ring.

-

- The cyclopropane intermediate undergoes nucleophilic amination, typically using ammonia or amines under catalytic conditions.

- Catalysts such as palladium or copper complexes facilitate the transformation.

-

- The free amine is then treated with hydrogen chloride in methanol or water, resulting in the hydrochloride salt.

- This step is conducted at ambient temperature, with reaction times around 2 hours, yielding a high purity product.

Research Data:

- A typical example involves reacting the cyclopropane with HCl in methanol at 25°C, resulting in a yield of approximately 76% (as per).

Cyclopropanation via Chiral Catalysis

This approach emphasizes stereoselectivity using chiral catalysts, producing the (1R,2S)-enantiomer.

Procedure:

-

- 2-chloro-1-(3,4-difluorophenyl)ethanone is synthesized from 1,2-difluorobenzene and chloroacetyl chloride in the presence of aluminum trichloride.

-

- The ketone is reduced with borane-dimethyl sulfide complex, catalyzed by chiral oxazaborolidine, to produce the corresponding alcohol.

-

- The alcohol reacts with triethylphosphoacetate and sodium hydride in toluene to form the cyclopropyl ester.

- The ester undergoes amide formation with methyl formate and ammonia, followed by hydrolysis with sodium hydroxide and sodium hypochlorite to give the target cyclopropanamine.

Research Data:

- The yield of this process is approximately 76%, with reaction conditions optimized for industrial scalability.

Alternative Routes via Diazomethane and Carbene Chemistry

This method involves the generation of diazomethane in situ, which reacts with suitable precursors to form cyclopropanes.

Procedure:

-

- Diazomethane is generated from N-methyl-N-nitrosourea or other safe precursors.

-

- The diazomethane reacts with aromatic aldehydes or ketones in the presence of catalysts like copper iodide and triphenylphosphine in dichloromethane under reflux.

- The resulting cyclopropane derivatives are then aminated, typically using ammonia or ammonium salts.

-

- The free amine is treated with HCl in methanol, precipitating the hydrochloride salt.

Research Data:

- This method emphasizes safety and cost-effectiveness, with yields around 70-80% depending on the specific substrate and conditions ([PDF]).

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct cyclopropanation + amination | Chlorophenyl precursor, NH3/HCl | Ambient temperature, 2 hours | ~76 | Simple, scalable |

| Chiral catalysis | 2-chloro-1-(3,4-difluorophenyl)ethanone, borane, chiral catalysts | Reduced with borane, cyclopropanation with triethylphosphoacetate | ~76 | Stereoselective, high purity |

| Diazomethane route | Aromatic aldehydes, diazomethane | Reflux, CuI, triphenylphosphine | 70-80 | Cost-effective, safety considerations |

Research Findings and Industrial Relevance

- The synthesis strategies emphasize safety, cost, and scalability, with the use of common reagents such as hydrogen chloride, ammonia, and carbene precursors.

- Patents such as WO 01/92200 and WO 08/018822 detail industrial processes, highlighting the importance of chiral catalysis and diazomethane chemistry.

- The choice of method depends on the desired stereochemistry, yield, and industrial constraints.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Cyclopropane-Based Amines with Varied Aromatic Substituents

Compounds in this category share the cyclopropane-amine backbone but differ in substituents on the phenyl ring, influencing physicochemical and pharmacological properties.

Key Findings :

Propane-Based Amines with Similar Substituents

These compounds replace the cyclopropane ring with a propane backbone, altering conformational flexibility and basicity.

Key Findings :

Compounds with Alternative Linkers or Functional Groups

Modifications in the linker or functional groups significantly alter chemical reactivity and biological activity.

Key Findings :

- Phenoxy-linked compounds (e.g., 2-(3-chlorophenoxy)propan-1-amine HCl) may exhibit lower metabolic stability due to ether bond susceptibility to enzymatic cleavage .

Biologische Aktivität

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various neurotransmitter systems. This article explores its synthesis, biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C10H12ClN·HCl. The compound consists of a cyclopropane ring substituted with a chlorophenyl group and an amine functional group. Its synthesis typically involves several steps, including the formation of the cyclopropane structure through cyclopropanation reactions.

Typical Synthesis Pathway

- Formation of Cyclopropane : Utilizing diazomethane or similar reagents to cyclize alkenes.

- Amine Formation : Nucleophilic substitution reactions to introduce the amine group.

- Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.

This compound has been studied for its interaction with neurotransmitter systems, particularly its influence on dopamine receptors. Preliminary studies suggest it may act as a modulator of dopamine receptor activity, which is crucial for various neurological functions.

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Dopamine Receptor Modulation : Potential agonistic or antagonistic effects on D3 dopamine receptors, which are implicated in mood regulation and reward pathways.

- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Experimental Data

- Dopaminergic Activity : A study indicated that this compound displayed selective binding affinity towards D3 receptors compared to D2 receptors, suggesting its potential use in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease .

- Antimicrobial Properties : In vitro tests revealed that derivatives of this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 1-(3-Chlorophenyl)cyclopropan-1-amine | C10H12ClN | Lacks hydrochloride salt | Similar pharmacological profile |

| trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride | C10H12ClN·HCl | Different stereochemistry | Potential variations in receptor binding |

| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride | C10H12ClFN | Fluorine substitution may enhance activity | Enhanced pharmacological properties |

Q & A

Q. What are the standard synthetic pathways for 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves three stages: (1) cyclopropane ring formation via [2+1] cycloaddition using a chloro-substituted styrene derivative, (2) amine functionalization via reductive amination or nucleophilic substitution, and (3) hydrochloride salt formation under acidic conditions . Optimization focuses on:

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm cyclopropane ring geometry and amine protonation state .

- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to quantify impurities (<0.5% by area) .

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane ring and chlorophenyl orientation .

Q. What are the primary biological or pharmacological applications of this compound in current research?

The compound is investigated for:

- Neuropharmacology : As a rigid scaffold for serotonin/dopamine receptor ligands due to its cyclopropane-induced conformational restriction .

- Enzyme inhibition : Structural analogs show activity against monoamine oxidases (MAOs) in vitro, with IC values in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Stereochemical variability : The trans/cis isomer ratio of the cyclopropane ring impacts receptor binding. Ensure stereochemical purity via chiral HPLC .

- Salt dissociation : Protonation state (free base vs. hydrochloride) affects membrane permeability. Validate using pH-dependent solubility assays .

- Assay conditions : Standardize cell-based assays (e.g., HEK293 cells expressing target receptors) with controlled pH and ion concentrations .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Common impurities include:

- Ring-opened byproducts : Detectable via GC-MS (retention time ~8.2 min) due to thermal instability during cyclopropanation .

- Residual solvents : Use headspace GC to monitor ethyl acetate (<500 ppm) and methanol (<3000 ppm) .

- Degradation products : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolytic degradation pathways; mitigate with inert packaging (argon atmosphere) .

Q. How do structural analogs (e.g., fluorophenyl or bromophenyl derivatives) compare in terms of physicochemical and biological properties?

Q. What safety protocols are critical for handling this compound in laboratory settings?

Q. How can computational modeling inform the design of derivatives with improved target selectivity?

- Docking studies : Use AutoDock Vina to predict binding poses at serotonin 5-HT receptors; prioritize derivatives with hydrogen bonds to Ser159 and π-π stacking with Phe234 .

- MD simulations : Assess cyclopropane ring rigidity under physiological conditions (CHARMM force field) to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.